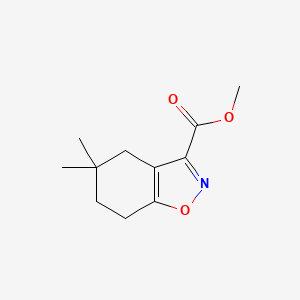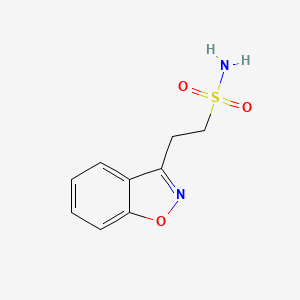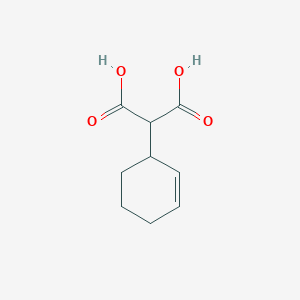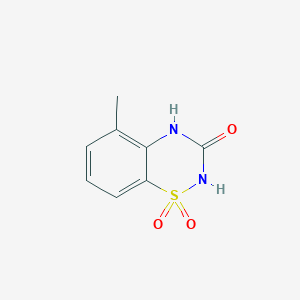
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, also known as MMP-MPCA, is a synthetic compound that has recently been studied for its potential applications in scientific research. MMP-MPCA is a colorless, crystalline solid that is soluble in water and is stable under normal laboratory conditions. It is a product of the condensation reaction of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carboxylic acid with formaldehyde. The structure of MMP-MPCA is shown in Figure 1.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is based on its ability to form a fluorescent complex with hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide. The complex formation is due to the strong electron-donating ability of the 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde molecule. The fluorescent complex is formed when the electron-donating 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde molecule interacts with the electron-accepting species, such as hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide. The formation of the fluorescent complex results in an increase in the fluorescence intensity.
Biochemical and Physiological Effects
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. In addition, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been shown to inhibit the formation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Furthermore, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been shown to inhibit the formation of nitric oxide and reactive oxygen species, which are associated with inflammation.
Advantages and Limitations for Lab Experiments
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water and is not toxic. In addition, it is relatively inexpensive and easy to synthesize. Furthermore, the fluorescent complex formed with 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is highly sensitive and can be used for the detection of hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide.
However, there are some limitations to the use of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde in laboratory experiments. It is not very soluble in organic solvents and is not compatible with some enzymes. In addition, the fluorescent complex formed with 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is not very stable and can be affected by light and temperature.
Future Directions
For research may include the development of new fluorescent probes for the detection of other molecules, the use of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde for the detection of other disease-associated molecules, and the investigation of its potential therapeutic applications. In addition, further research may be conducted to explore the biochemical and physiological effects of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, as well as to investigate its potential toxicity. Finally, further research may be conducted to optimize the synthesis of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde and to improve its solubility in organic solvents.
Synthesis Methods
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde can be synthesized from 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carboxylic acid and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of 5-6 hours. The reaction yields a white crystalline solid that is soluble in water and is stable under normal laboratory conditions.
Scientific Research Applications
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of reactive oxygen species in cells. Furthermore, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of amyloid-beta peptide in cells.
properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)-5-morpholin-4-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)8-16-13(12(9-17)11(3)14-16)15-4-6-18-7-5-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFPBDRHKJHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)






